molecular formula C9H14O4 B420661 4-(Acetyloxy)cyclohexanecarboxylic acid CAS No. 27548-81-8

4-(Acetyloxy)cyclohexanecarboxylic acid

Cat. No.: B420661
CAS No.: 27548-81-8
M. Wt: 186.2g/mol
InChI Key: UNYSEEUVFCINOW-UHFFFAOYSA-N
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Description

4-(Acetyloxy)cyclohexanecarboxylic acid is a cyclohexane derivative featuring a carboxylic acid group and an acetyloxy (OAc) substituent at the 4-position of the ring. The acetyloxy group introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological activity.

Properties

CAS No.

27548-81-8

Molecular Formula

C9H14O4

Molecular Weight

186.2g/mol

IUPAC Name

4-acetyloxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h7-8H,2-5H2,1H3,(H,11,12)

InChI Key

UNYSEEUVFCINOW-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCC(CC1)C(=O)O

Canonical SMILES

CC(=O)OC1CCC(CC1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Polar groups (e.g., -OH in ) enhance water solubility, while lipophilic groups (e.g., 4-chlorophenyl in ) increase hydrophobicity.
    • The acetyloxy group in the target compound likely reduces water solubility compared to the hydroxy analog but improves membrane permeability.
  • Thermal Stability : The 4-(4-chlorophenyl) derivative exhibits a high melting point (252–254°C), attributed to aromatic stacking and hydrogen bonding via -COOH .

Reactivity and Functional Group Interactions

  • Ester vs. Acid Hydrolysis : The acetyloxy group in the target compound is susceptible to hydrolysis under basic conditions, yielding 4-hydroxycyclohexanecarboxylic acid. This contrasts with the stability of the 4-chlorophenyl group, which requires harsh conditions for modification .
  • Electrophilic Substitution : The formyl group in facilitates nucleophilic additions, whereas the acetyloxy group may direct electrophilic substitutions to specific positions on the cyclohexane ring.

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